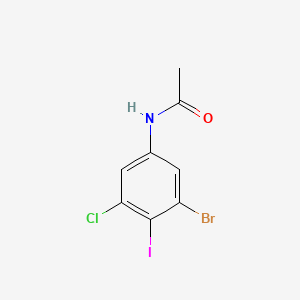
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a phenyl ring, along with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide typically involves the halogenation of a phenylacetamide precursor. The process can be carried out through a series of electrophilic aromatic substitution reactions, where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. Common reagents used in these reactions include bromine, chlorine gas, and iodine, along with catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylacetamides, phenolic derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Bromo-4-chloro-5-fluoro-phenyl)acetamide
- N-(3-Iodo-5-chloro-4-bromo-phenyl)acetamide
- N-(3-Chloro-5-bromo-4-iodo-phenyl)acetamide
Uniqueness
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is unique due to the specific arrangement of halogen atoms on the phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6BrClINO |
|---|---|
Poids moléculaire |
374.40 g/mol |
Nom IUPAC |
N-(3-bromo-5-chloro-4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6BrClINO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) |
Clé InChI |
UHHMLPAEPOELJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C(=C1)Br)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
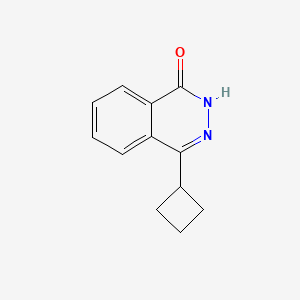
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)


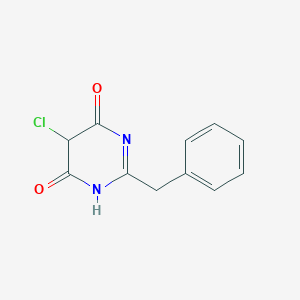
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)

![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
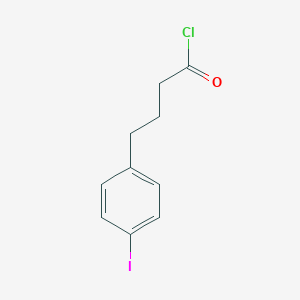
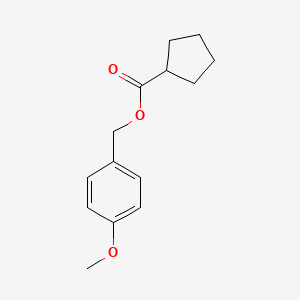
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)


